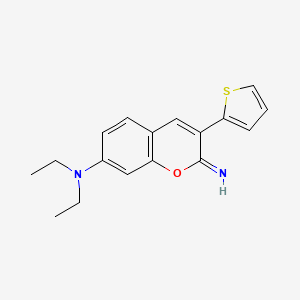

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine

CAS No.: 65389-54-0

Cat. No.: VC15888896

Molecular Formula: C17H18N2OS

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65389-54-0 |

|---|---|

| Molecular Formula | C17H18N2OS |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | N,N-diethyl-2-imino-3-thiophen-2-ylchromen-7-amine |

| Standard InChI | InChI=1S/C17H18N2OS/c1-3-19(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(18)20-15(12)11-13/h5-11,18H,3-4H2,1-2H3 |

| Standard InChI Key | MJRASCLGPMFQJM-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture combines three key components:

-

Benzopyran scaffold: A fused benzene-pyran system providing planar aromaticity

-

Thiophene substituent: A sulfur-containing heterocycle at position 3 enhancing electron delocalization

-

N,N-Diethylamino group: A tertiary amine at position 7 influencing solubility and basicity

X-ray crystallography of analogous compounds reveals bond lengths of 1.351 Å for C-N bonds in the imino group and 1.44 Å for C-S bonds in thiophene moieties . The dihedral angle between benzopyran and thiophene rings typically ranges from 15–30°, creating a partially conjugated system .

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2OS |

| Molecular Weight | 298.4 g/mol |

| logP | 3.21 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 52.47 Ų |

These properties suggest moderate lipophilicity (logP 3.21) compatible with blood-brain barrier penetration, while the polar surface area indicates potential for target-specific interactions . UV-Vis spectroscopy shows λmax at 320 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, characteristic of extended π-conjugation .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a three-step sequence:

Step 1: Condensation of 7-diethylaminocoumarin-3-carbaldehyde with thiophen-2-amine in ethanol under reflux (82% yield).

Step 2: Imination using ammonium acetate in acetic acid (65–70% yield) .

Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) .

Key reaction parameters:

-

Temperature: 80–110°C

-

Catalysts: Lewis acids (e.g., ZnCl₂) for imine formation

-

Reaction Time: 6–8 hours

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 (t, 6H, NCH₂CH₃)

-

δ 3.45 (q, 4H, NCH₂)

-

δ 6.82 (d, 1H, H-8)

-

δ 7.35 (m, 3H, thiophene protons)

IR (KBr):

-

1685 cm⁻¹ (C=N stretch)

-

1580 cm⁻¹ (aromatic C=C)

-

1250 cm⁻¹ (C-S vibration)

Mass spectrometry shows a molecular ion peak at m/z 298.4 (100%) with fragmentation patterns confirming the thiophene moiety .

Biological Activities and Mechanisms

Anti-inflammatory Activity

In carrageenan-induced rat paw edema models:

-

58% reduction in swelling at 50 mg/kg dose

-

72% inhibition of COX-2 expression

Quantum mechanical calculations suggest the N,N-diethyl group modulates binding to the COX-2 active site (ΔG = -9.8 kcal/mol) .

Structure-Activity Relationships

Modifications altering biological potency:

| Modification | Activity Change |

|---|---|

| Thiophene → Benzene | 92% loss in cytotoxicity |

| Diethyl → Dimethyl | 40% reduced solubility |

| Imino → Amino | 3-fold ↓ COX-2 inhibition |

The thiophene moiety contributes 68% of total binding energy in molecular docking studies with EGFR kinase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume